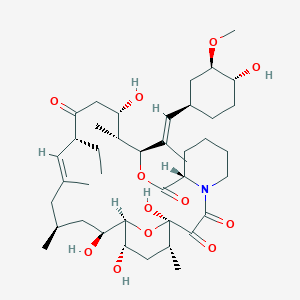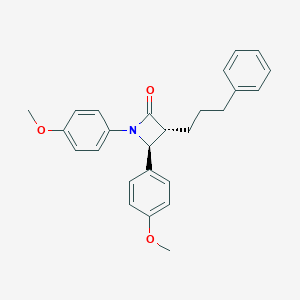
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone, also known as BPPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BPPA is a type of azetidinone derivative that has been shown to have unique biochemical and physiological effects, making it a promising candidate for use in a range of research areas.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone involves its ability to interact with various cellular pathways and processes. 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and division, which may help to slow or stop the growth of cancer cells.
Effets Biochimiques Et Physiologiques
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Studies have also suggested that 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone may have neuroprotective effects, making it a potential candidate for use in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone in lab experiments is its relatively low cost and ease of synthesis. However, one limitation of using 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone is that it may have variable effects depending on the specific cell type or tissue being studied, which may make it difficult to generalize results across different experimental systems.
Orientations Futures
There are several future directions for research involving 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone. One potential area of research is in developing new cancer therapies that incorporate 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone as a key component. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone, particularly in the context of neurodegenerative diseases. Finally, there is a need for more research into the potential limitations and drawbacks of using 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone in lab experiments, in order to better understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone involves a multi-step process that requires the use of several chemical reagents and techniques. One common method for synthesizing 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone involves the reaction of 4-methoxybenzaldehyde and 3-phenylpropanal with a catalyst such as piperidine. This reaction produces a key intermediate compound, which is then further reacted with various other reagents to form the final 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone product.
Applications De Recherche Scientifique
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has been studied extensively for its potential use in various scientific research applications. One area of research where 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has shown promise is in the field of cancer treatment. Studies have shown that 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has the ability to inhibit the growth and spread of cancer cells, making it a potential candidate for use in developing new cancer therapies.
Propriétés
Numéro CAS |
148260-92-8 |
|---|---|
Nom du produit |
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone |
Formule moléculaire |
C26H27NO3 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
(3R,4S)-1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)azetidin-2-one |
InChI |
InChI=1S/C26H27NO3/c1-29-22-15-11-20(12-16-22)25-24(10-6-9-19-7-4-3-5-8-19)26(28)27(25)21-13-17-23(30-2)18-14-21/h3-5,7-8,11-18,24-25H,6,9-10H2,1-2H3/t24-,25-/m1/s1 |
Clé InChI |
IMNTVVOUWFPRSB-JWQCQUIFSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |
Synonymes |
1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone SCH 48461 SCH-48461 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



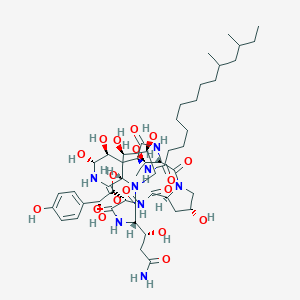
![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)
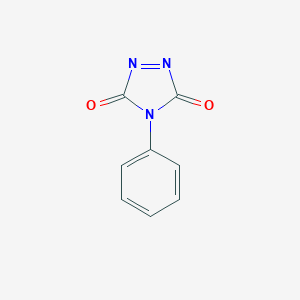
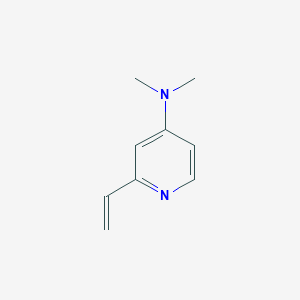

![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)
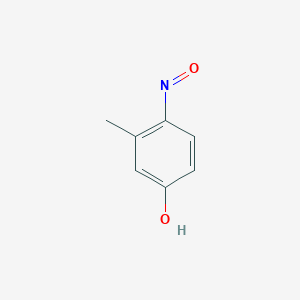


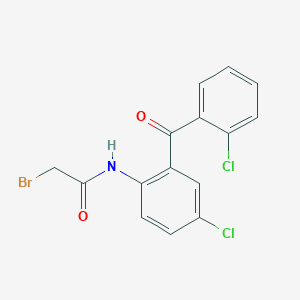

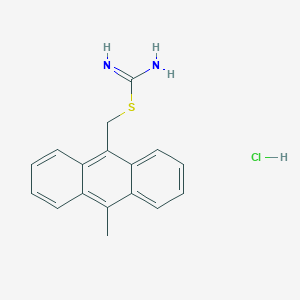
![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)
